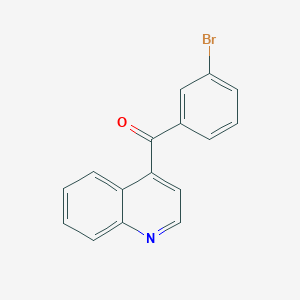

4-(3-Bromobenzoyl)quinoline

Übersicht

Beschreibung

4-(3-Bromobenzoyl)quinoline is an important intermediate in the synthesis of various organic compounds such as pharmaceuticals, dyes, and pigments. It is a colorless solid with a melting point of 91-93°C and is soluble in organic solvents. The compound has a molecular weight of 312.16 g/mol and is known for its versatility in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 4-(3-Bromobenzoyl)quinoline, has been extensively studied. One common method involves the use of enaminone as a replacement for 1,3-dicarbinols, which improves the yield and practicality of the reaction. Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .

Industrial Production Methods: Industrial production methods for quinoline derivatives often involve green and sustainable chemical processes. These methods include microwave-assisted synthesis, using clay or other recyclable catalysts, one-pot reactions, solvent-free reaction conditions, and the use of ionic liquids .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(3-Bromobenzoyl)quinoline undergoes various types of chemical reactions, including electrophilic substitution, oxidation, reduction, and reactions with metal ions. It also participates in Mannich reactions and cycloaddition reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and metal catalysts. For example, electrophilic substitution reactions often require strong acids or bases, while oxidation reactions may involve reagents like potassium permanganate or hydrogen peroxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce various reduced quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds similar to 4-(3-Bromobenzoyl)quinoline exhibit significant antimicrobial properties. The bromine atom in the structure increases electrophilicity, potentially leading to enhanced interactions with microbial targets. Studies have shown that quinoline derivatives can inhibit the growth of various bacterial strains, suggesting their potential as lead compounds for developing new antibiotics .

Anticancer Potential

Quinoline derivatives, including this compound, have been investigated for their anticancer activities. The compound’s ability to interact with cellular targets may disrupt cancer cell proliferation. In vitro studies have demonstrated its effectiveness against certain cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in disease processes. For instance, it may selectively inhibit phosphodiesterase (PDE) enzymes, which are critical in various signaling pathways related to cancer and other diseases . This selectivity can be advantageous for developing targeted therapies.

Binding Affinity Studies

Interaction studies using molecular docking simulations have revealed how this compound binds to biological targets such as enzymes and receptors. These studies help elucidate the mechanism of action and provide insights into the compound’s therapeutic effects.

Radiolabeling for Imaging

Recent research has explored the use of brominated derivatives of quinoline as imaging probes in nuclear medicine. The incorporation of bromine allows for effective radiolabeling, which can be utilized in imaging techniques to visualize biological processes in real-time .

Materials Science Applications

The unique properties of this compound extend beyond pharmaceuticals into materials science. Its structural characteristics make it suitable for applications in organic electronics and photovoltaic cells, where quinoline derivatives have been shown to enhance device performance due to their electronic properties .

Case Studies and Research Findings

Several studies highlight the therapeutic potential of this compound:

- A study investigating its antimicrobial properties found that it effectively inhibited growth against multiple bacterial strains.

- In cancer research, derivatives were shown to induce apoptosis in cancer cells through specific pathways.

- Binding affinity studies revealed strong interactions with PDE enzymes, suggesting potential applications in treating erectile dysfunction or other related conditions .

Wirkmechanismus

The mechanism of action of 4-(3-Bromobenzoyl)quinoline involves its interaction with various molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the stabilization of a covalent enzyme-DNA complex, resulting in cell death . Additionally, quinoline derivatives can interact with other molecular targets, such as ion channels and receptors, to exert their biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to 4-(3-Bromobenzoyl)quinoline include other quinoline derivatives, such as 4-(4-Bromobenzoyl)quinoline and 4-(3-Chlorobenzoyl)quinoline. These compounds share similar structural features and chemical properties.

Uniqueness: What sets this compound apart from other similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. For example, the presence of the bromine atom at the 3-position of the benzoyl group can enhance its electrophilic properties, making it more reactive in certain chemical reactions.

Biologische Aktivität

4-(3-Bromobenzoyl)quinoline is a compound of significant interest in medicinal chemistry due to its unique structure and promising biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound consists of a quinoline ring substituted with a 3-bromobenzoyl group. The quinoline structure is notable for its fused benzene and pyridine rings, which contribute to its reactivity and biological interactions. The presence of the bromine atom enhances the compound's electrophilicity, potentially leading to varied biological activities compared to other halogenated derivatives.

Biological Activities

The biological activities of this compound have been reported in various studies, highlighting its potential as an antimicrobial, anticancer, and antitubercular agent.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, with moderate to good activity levels observed in laboratory tests .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In a study assessing various quinoline derivatives, this compound demonstrated cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve the inhibition of tubulin polymerization, which is critical for cancer cell division .

A summary of the anticancer activity across different cell lines is presented in Table 1.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MDA-MB-435 (Melanoma) | 10 | High cytotoxicity |

| MDA-MB-468 (Breast) | 15 | Moderate cytotoxicity |

| OVCAR-8 (Ovarian) | 20 | Selective inhibition |

| SW-620 (Colon) | 25 | Moderate inhibition |

Antitubercular Activity

The antitubercular properties of this compound have been evaluated against Mycobacterium tuberculosis. In vitro studies indicated that the compound exhibits inhibitory activity within a range of concentrations, suggesting its potential as a lead compound for developing new antitubercular agents .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for bacterial survival or cancer cell proliferation.

- Binding Affinity : Molecular docking studies suggest that this compound binds effectively to target proteins involved in disease processes .

- Electrophilic Reactions : The bromine atom enhances the electrophilic character of the compound, facilitating interactions with nucleophilic sites in biological macromolecules.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of quinoline, including this compound, showed significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods .

- Cytotoxicity Assessment : In a comprehensive screening involving various human tumor cell lines, this compound exhibited selective cytotoxicity, particularly against melanoma and breast cancer cells. The study utilized MTT assays to quantify cell viability post-treatment .

- Antitubercular Activity : Research involving multidrug-resistant strains of M. tuberculosis indicated that this compound could serve as a novel scaffold for drug development aimed at combating tuberculosis .

Eigenschaften

IUPAC Name |

(3-bromophenyl)-quinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrNO/c17-12-5-3-4-11(10-12)16(19)14-8-9-18-15-7-2-1-6-13(14)15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMPEGXOVNRXIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.